molecular formula C12H24O12 B1608109 Maltulose H2O CAS No. 207511-09-9

Maltulose H2O

Cat. No. B1608109
CAS RN: 207511-09-9
M. Wt: 360.31 g/mol
InChI Key: NNDCKRNDWLPICC-MDKWJHPDSA-N
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Description

Maltulose H2O, also known as 4-O-α-D-glucopyranosyl-D-fructose, is a disaccharide that is derived from sucrose. It has been widely studied for its potential applications in food, pharmaceutical, and cosmetic industries due to its unique properties.

Scientific Research Applications

Medical and Nutritional Properties

Lactulose, a disaccharide consisting of galactose and fructose, has been in medical use for over 40 years, primarily for treating portosystemic encephalopathy and constipation. Its effectiveness and safety stem from its pharmacodynamics, promoting the growth and activity of beneficial gut bacteria, such as lactic acid bacteria, and counteracting detrimental species like clostridia or salmonellae. This prebiotic action has significant medical implications, indicating the potential for medically significant effects through gut microbiota modulation (Schumann, 2002).

Technological Applications

Research has also highlighted the technological applications of lactulose in the food industry, such as its role in yogurt production. Its utility stems from its prebiotic properties, enhancing the growth of health-promoting bacteria in the gastrointestinal tract and inhibiting the growth of pathogenic bacteria. This makes lactulose valuable not just for its direct health benefits but also for its potential to improve food products (Panesar & Kumari, 2011).

Prebiotic Effect

A detailed study demonstrated lactulose's dose-dependent prebiotic effect, enhancing the growth of Bifidobacterium and Lactobacillus at clinically relevant dosages. This effect is crucial for understanding how subclinical doses of lactulose might influence the microbiota and their metabolites, offering insight into its broader applications beyond direct medical interventions (Bothe et al., 2017).

Potential for Inflammatory Bowel Disease Treatment

Lactulose has shown preventive anti-inflammatory activity in rat models of colitis, suggesting its potential utility in human inflammatory bowel disease treatment. This effect is associated with increased levels of beneficial gut bacteria, pointing to lactulose's role in modulating gut health and potentially contributing to the treatment of chronic inflammatory conditions (Camuesco et al., 2005).

Mechanism of Action

Target of Action

Maltulose, an α(1,4) linked disaccharide of D-glucose and D-fructose, is primarily used as a reference in analytical procedures to determine the extent of nonenzymatic browning induced by processes such as heating . It is also used to identify, differentiate, and characterize α-α-glucosidase(s) .

Mode of Action

The isomerization of maltose to maltulose is a key process in the action of Maltulose H2O. This process is facilitated by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . The rate constant of maltose to maltulose isomerization almost doubles under these conditions .

Biochemical Pathways

Maltulose is produced from maltose dissolved in a 10 mmol/L phosphate buffer, pH 7, which is maintained in a liquid state under subcritical water conditions . The optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .

Pharmacokinetics

It is known that increased maltose monohydrate concentration in feed decreases the conversion of maltose and the maximum yield of maltulose, but increases the productivity of maltulose .

Result of Action

The result of the action of this compound is the production of maltulose from maltose. This process is facilitated by the isomerization of maltose to maltulose .

Action Environment

The action environment significantly influences the action of this compound. For instance, the rate constant of maltose to maltulose isomerization almost doubles by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . Furthermore, the optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .

properties

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDCKRNDWLPICC-MDKWJHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370146
Record name Maltulose H2O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207511-09-9
Record name Maltulose H2O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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